2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
CAS No.: 946334-18-5
Cat. No.: VC4718462
Molecular Formula: C21H14Cl2N4O2
Molecular Weight: 425.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-18-5 |
|---|---|
| Molecular Formula | C21H14Cl2N4O2 |
| Molecular Weight | 425.27 |
| IUPAC Name | 2,5-dichloro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H14Cl2N4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-7-5-14(6-8-15)26-20(28)17-11-13(22)4-9-18(17)23/h2-11H,1H3,(H,26,28) |
| Standard InChI Key | NDGRIVNGXGDJMR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Introduction
Synthesis Steps:
-
Formation of Pyrido[2,3-d]Pyrimidine Core: This can be achieved through the reaction of appropriate precursors such as α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine, as seen in the synthesis of related pyrrolo[2,3-d]pyrimidines .
-
Coupling with Benzamide Derivative: The pyrido[2,3-d]pyrimidine core can be coupled with a benzamide derivative using standard amide coupling reactions.
Biological Activities
While specific biological activity data for 2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is not available, compounds with similar structures have shown promise in various therapeutic areas:
-
Anti-Inflammatory Activity: Compounds with oxadiazole and pyrazole rings have been explored for their anti-inflammatory properties .
-
Anticancer Activity: Pyrimidine derivatives are known for their potential as anticancer agents, often targeting specific enzymes or receptors involved in cancer cell proliferation .
Data Tables
Given the lack of specific data on 2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume